

Glycosmistic Acid CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycosmistic Acid

Cat. No.: B14870847

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Glycosmistic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosmistic Acid is a complex organic molecule with the systematic name (E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid. Its chemical structure, featuring a substituted benzofuran core, suggests potential for biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of its chemical identity and proposes a framework for its experimental evaluation.

Chemical Identity

Property	Value
CAS Number	443908-19-8
Molecular Formula	C ₂₀ H ₂₀ O ₁₀ S
IUPAC Name	(E)-3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-(sulfoxymethyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
SMILES	<chem>COC1=CC(=CC2=C1OC(C2COS(=O)(=O)O)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O</chem>

Chemical Structure:

The chemical structure of **Glycosmistic Acid** is characterized by a 2,3-dihydro-1-benzofuran heterocyclic system. This core is substituted with a methoxy group, a prop-2-enoic acid group, and a phenyl group which itself is substituted with hydroxyl and methoxy groups. Additionally, a sulfoxymethyl group is attached to the dihydrobenzofuran ring.

Hypothetical Biological Activity and Quantitative Data

Due to the limited publicly available experimental data on **Glycosmistic Acid**, this section presents hypothetical quantitative data based on the activities of structurally similar benzofuran derivatives, which are known to possess a range of biological effects.^{[1][2]} These values should be considered illustrative and require experimental validation.

Table 1: Hypothetical In Vitro Biological Activity of **Glycosmistic Acid**

Assay Type	Target/Cell Line	Metric	Hypothetical Value
Antioxidant Activity	DPPH Radical Scavenging	IC ₅₀	15.5 µM
ABTS Radical Scavenging	IC ₅₀	10.2 µM	
Anti-inflammatory Activity	LPS-stimulated RAW 264.7	NO Inhibition IC ₅₀	25.8 µM
COX-2 Inhibition	IC ₅₀	8.1 µM	
Cytotoxicity	MCF-7 (Breast Cancer)	GI ₅₀	5.3 µM
A549 (Lung Cancer)	GI ₅₀	12.7 µM	
HDF (Normal Fibroblast)	CC ₅₀	> 100 µM	

Proposed Experimental Protocols

The following are proposed, detailed methodologies for the initial characterization of the biological activity of **Glycosmistic Acid**.

Synthesis of Glycosmistic Acid

The synthesis of substituted benzofurans can be achieved through various established methods.^{[3][4][5][6][7]} A potential synthetic route for **Glycosmistic Acid** could involve a multi-step process starting from commercially available precursors, potentially utilizing a palladium-catalyzed cyclization to form the dihydrobenzofuran core, followed by functional group interconversions to introduce the prop-2-enoic acid and sulfoxymethyl moieties.

In Vitro Antioxidant Assays

Standard in vitro assays can be employed to determine the antioxidant potential of **Glycosmistic Acid**.^{[8][9][10][11][12]}

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a stock solution of **Glycosmistic Acid** in a suitable solvent (e.g., DMSO).
 - Create a series of dilutions of the stock solution.
 - In a 96-well plate, add the test compound dilutions to a solution of DPPH in methanol.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 - Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
 - Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
 - Add dilutions of **Glycosmistic Acid** to the ABTS radical solution.

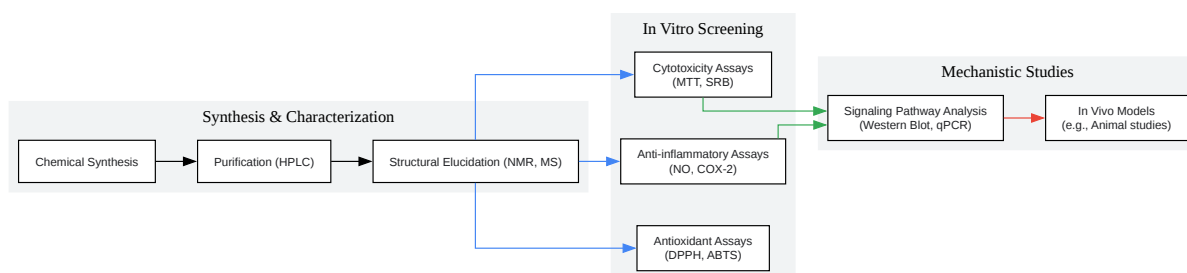
- After a 6-minute incubation, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC₅₀ value.

Cell-Based Anti-inflammatory Assay

- Nitric Oxide (NO) Inhibition in Macrophages:
 - Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **Glycosmistic Acid** for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
 - Measure the nitrite concentration in the culture supernatant using the Griess reagent.
 - Determine the IC₅₀ for NO inhibition.

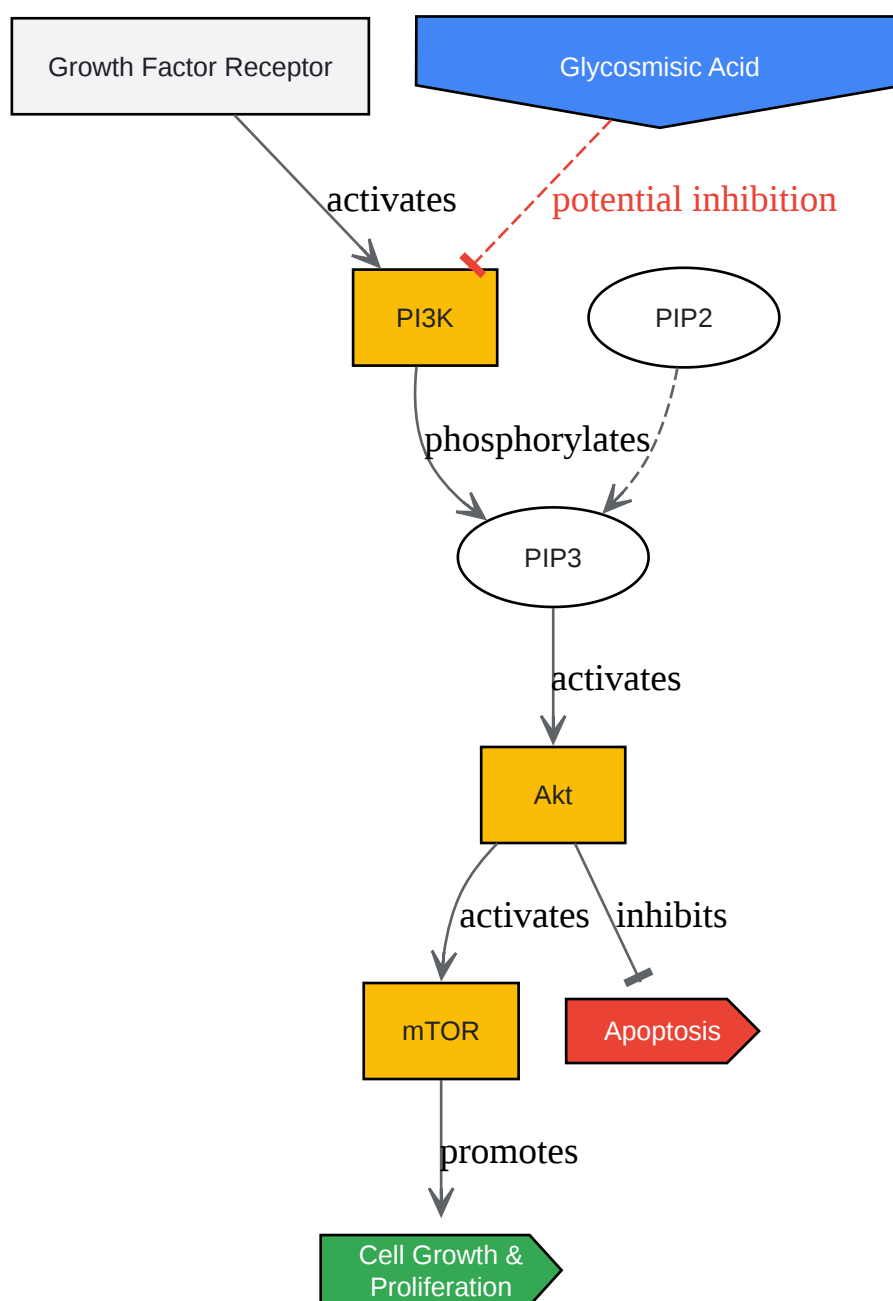
Proposed Signaling Pathways and Visualization

Based on the benzofuran scaffold, **Glycosmistic Acid** may modulate key cellular signaling pathways implicated in inflammation and cancer.^{[13][14][15][16][17][18][19][20][21][22][23][24][25]} The following diagrams illustrate hypothetical interactions.



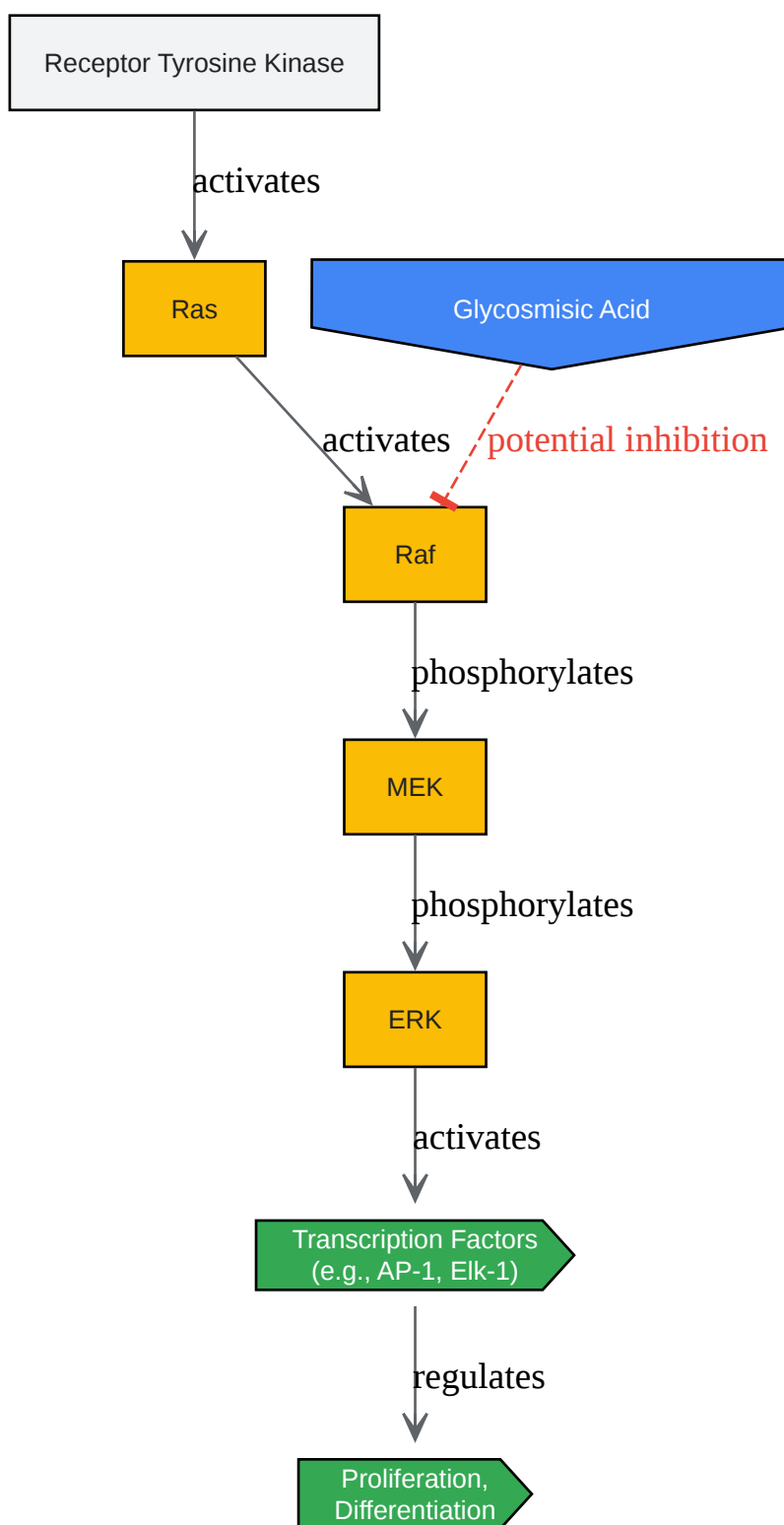
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Caption: Proposed experimental workflow for the evaluation of **Glycosmistic Acid**.



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Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by **Glycosmistic Acid**.



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Caption: Potential interference of **Glycosmistic Acid** with the MAPK/ERK signaling cascade.

Conclusion

Glycosmistic Acid presents an intriguing molecular architecture that warrants further scientific exploration. While experimental data remains scarce, its structural features suggest a potential for bioactivity. The proposed experimental framework and hypothesized interactions with key signaling pathways provide a roadmap for future research to unlock the therapeutic potential of this compound. Further investigation is essential to validate these hypotheses and fully characterize the pharmacological profile of **Glycosmistic Acid**.

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- To cite this document: BenchChem. [Glycosmistic Acid CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14870847#glycosmistic-acid-cas-number-and-chemical-structure]

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